Cas no 31855-14-8 (Dimethyl sulfate;1-ethenylimidazole)

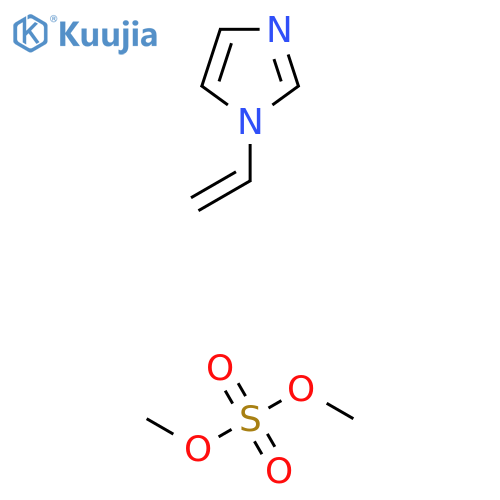

31855-14-8 structure

商品名:Dimethyl sulfate;1-ethenylimidazole

CAS番号:31855-14-8

MF:C7H12N2O4S

メガワット:220.246180534363

CID:300109

Dimethyl sulfate;1-ethenylimidazole 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer

- 1-ethenyl-1(or 3)-methyl-1H-Imidazolium methyl sulfate (1:1) homopolymer

- 1-Ethenyl-1(or3)-methyl-1H-Imidazoliummethylsulfate(1:1)homopolymer

- Dimethyl sulfate;1-ethenylimidazole

-

- インチ: 1S/C5H6N2.C2H6O4S/c1-2-7-4-3-6-5-7;1-5-7(3,4)6-2/h2-5H,1H2;1-2H3

- InChIKey: DLWIAOULKOQRHQ-UHFFFAOYSA-N

- ほほえんだ: S(=O)(=O)(OC)OC.N1(C=C)C=NC=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 178

- トポロジー分子極性表面積: 78.8

Dimethyl sulfate;1-ethenylimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | A011420844-1kg |

31855-14-8 | N/A | 1kg |

¥1250 | 2025-03-24 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_1420844-1kg |

1-Ethenyl-1(or3)-methyl-1H-Imidazolium methyl sulfate (1:1) homopolymer |

31855-14-8 | nan | 1kg |

¥1250.00 | 2025-03-24 | |

| BAI LING WEI Technology Co., Ltd. | 1420844-1KG |

1-Ethenyl-1(or3)-methyl-1H-Imidazolium methyl sulfate (1:1) homopolymer |

31855-14-8 | 1KG |

¥ 1250 | 2022-04-25 |

Dimethyl sulfate;1-ethenylimidazole 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

31855-14-8 (Dimethyl sulfate;1-ethenylimidazole) 関連製品

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬